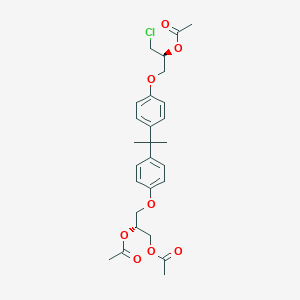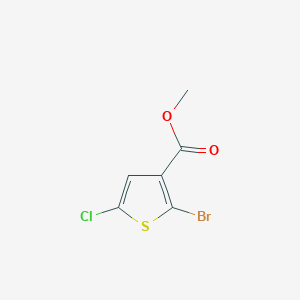![molecular formula C15H8N2O3 B13130902 2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione CAS No. 87148-06-9](/img/structure/B13130902.png)
2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione is a heterocyclic compound that features a fused ring system combining elements of benzene, pyran, and cinnoline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione typically involves multicomponent reactions. One common method is the one-pot synthesis, which combines various starting materials in a single reaction vessel. For instance, a three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin can be used . This reaction proceeds through a series of steps including Michael addition and intramolecular cyclization.
Industrial Production Methods
For example, the use of copper oxide quantum dot-modified magnetic silica mesoporous nanoparticles as catalysts under mild thermal conditions has been explored for similar compounds .
Analyse Des Réactions Chimiques
Types of Reactions
2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione can undergo various chemical reactions including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce more saturated compounds.
Applications De Recherche Scientifique
2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its unique structural properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione involves its interaction with various molecular targets. These interactions can affect pathways involved in cellular signaling, enzyme activity, and other biochemical processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with nucleic acids and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[h]pyrano[2,3-b]quinoline: This compound has a similar fused ring system and is synthesized via similar multicomponent reactions.
Pyrano[2,3-c]pyrazole: This compound also features a pyran ring fused with another heterocycle and has been studied for its biological activities.
Uniqueness
2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological molecules, making it a valuable compound for research in various fields.
Propriétés
Numéro CAS |
87148-06-9 |
|---|---|
Formule moléculaire |
C15H8N2O3 |
Poids moléculaire |
264.23 g/mol |
Nom IUPAC |
5-hydroxychromeno[7,8-c]cinnolin-2-one |
InChI |
InChI=1S/C15H8N2O3/c18-12-7-11-14(15-9(12)5-6-13(19)20-15)8-3-1-2-4-10(8)16-17-11/h1-7,18H |
Clé InChI |
HOWXIQTULPZBGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3N=N2)O)C=CC(=O)O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




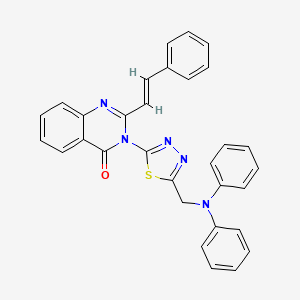
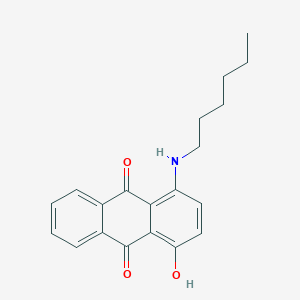

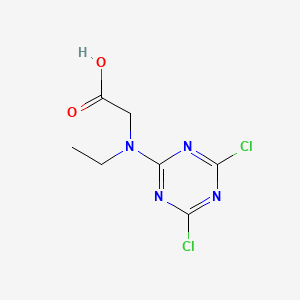



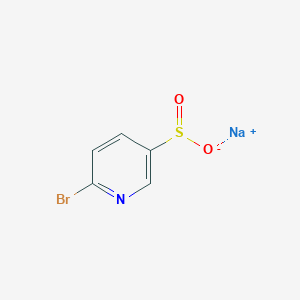
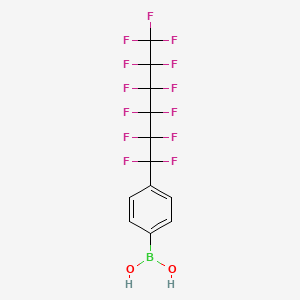
![1-[9-(2-Methylphenyl)-9H-fluoren-9-YL]ethan-1-one](/img/structure/B13130893.png)
